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Introduction

Ingol 7,8,12-triacetate 3-phenylacetate is a complex diterpenoid belonging to the ingol class
of natural products. Isolated from the latex of Euphorbia officinarum, this highly functionalized
molecule presents a unique structural framework that has garnered interest in the scientific
community.[1] This technical guide provides a summary of the available spectroscopic data and
outlines the general experimental protocols relevant to the characterization of this compound.

Chemical Structure and Properties

Ingol 7,8,12-triacetate 3-phenylacetate is characterized by a core ingol diterpene skeleton,
which is substituted with three acetate groups at positions 7, 8, and 12, and a phenylacetate
group at position 3.[1][2]

Molecular Formula: C324H42010

Spectroscopic Data

Detailed experimental spectroscopic data for Ingol 7,8,12-triacetate 3-phenylacetate is
primarily documented in specialized scientific literature. While the primary research article by
Daoubi et al. (2007) in Bioorganic & Medicinal Chemistry describes the structural elucidation
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using NMR and MS, the specific, detailed peak lists are not readily available in publicly
accessible domains. This guide presents the expected spectroscopic features based on the
known structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural
products like Ingol 7,8,12-triacetate 3-phenylacetate. Both *H and 3C NMR are critical for
determining the carbon-hydrogen framework and the placement of functional groups.

Expected *H NMR Spectral Features: The proton NMR spectrum is anticipated to be complex,
with distinct regions corresponding to the ingol skeleton, the acetate groups, and the
phenylacetate moiety.

Ingol Skeleton: A series of multiplets in the aliphatic region (d 1.0-3.0 ppm) corresponding to
the methine and methylene protons of the fused ring system.

» Acetate Groups: Sharp singlet signals around & 2.0-2.2 ppm, each integrating to 3 protons,
corresponding to the methyl groups of the three acetate esters.

o Phenylacetate Group: A singlet for the methylene protons (CHz) adjacent to the phenyl ring
and the carbonyl group, typically around & 3.5-3.7 ppm. The aromatic protons of the phenyl
ring would appear as multiplets in the aromatic region (& 7.2-7.4 ppm).

 Esterified Protons: Protons on the carbons bearing the acetate and phenylacetate groups (H-
3, H-7, H-8, and H-12) would appear as downfield-shifted multiplets.

Expected 3C NMR Spectral Features: The carbon NMR spectrum would provide a count of all
unique carbon atoms in the molecule and indicate their chemical environment.

e Carbonyl Carbons: Resonances in the & 170-175 ppm region corresponding to the ester
carbonyls of the acetate and phenylacetate groups.

o Aromatic Carbons: Signals in the 4 125-140 ppm range for the carbons of the phenyl ring.

o Oxygenated Carbons: Carbons attached to the ester groups (C-3, C-7, C-8, C-12) would
resonate in the & 70-85 ppm region.
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» Ingol Skeleton Carbons: A series of signals in the aliphatic region (6 15-60 ppm) for the
remaining carbons of the diterpene core.

e Acetate Methyl Carbons: Resonances around o 20-22 ppm.

Mass Spectrometry (MS)

High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) is a key technique for
determining the elemental composition and exact mass of the molecule.

Expected HRESIMS Data: The HRESIMS spectrum would be expected to show a prominent
pseudomolecular ion, likely as a sodium adduct [M+Na]* or a protonated molecule [M+H]*. The
measured mass would be used to confirm the molecular formula CsaH4201o0.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for ingol diterpenes, based on standard laboratory practices.

NMR Spectroscopy

« Sample Preparation: A sample of Ingol 7,8,12-triacetate 3-phenylacetate (typically 1-5 mg)
is dissolved in a deuterated solvent (e.g., CDCIs, ~0.5 mL) in a 5 mm NMR tube.

 Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g.,
400, 500, or 600 MHz).

e 1H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation
delay of 1-2 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon
spectrum. A larger number of scans is typically required due to the lower natural abundance
of 13C.

e 2D NMR Experiments: To fully elucidate the structure, a suite of 2D NMR experiments is
essential, including:
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o COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for connecting different parts of
the molecule.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, aiding in the assignment of stereochemistry.

Mass Spectrometry

o Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g.,
methanol or acetonitrile).

 Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

o Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or
through an HPLC system. The mass spectrometer is operated in positive ion mode to detect
[M+H]* or [M+Na]* ions. The data is acquired over a mass range that includes the expected
molecular weight of the compound.
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Caption: General workflow for spectroscopic analysis.
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Caption: Simplified structure of Ingol 7,8,12-triacetate 3-phenylacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b15592119?utm_src=pdf-body-img
https://www.benchchem.com/product/b15592119?utm_src=pdf-body-img
https://www.benchchem.com/product/b15592119?utm_src=pdf-body
https://www.benchchem.com/product/b15592119?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b12382537
https://www.medchemexpress.com/ingol-7-8-12-triacetate-3-phenylacetate.html
https://www.benchchem.com/product/b15592119#spectroscopic-data-nmr-ms-of-ingol-7-8-12-triacetate-3-phenylacetate
https://www.benchchem.com/product/b15592119#spectroscopic-data-nmr-ms-of-ingol-7-8-12-triacetate-3-phenylacetate
https://www.benchchem.com/product/b15592119#spectroscopic-data-nmr-ms-of-ingol-7-8-12-triacetate-3-phenylacetate
https://www.benchchem.com/product/b15592119#spectroscopic-data-nmr-ms-of-ingol-7-8-12-triacetate-3-phenylacetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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